2-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline

Description

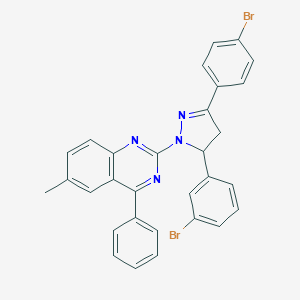

The target compound is a quinazoline derivative fused with a pyrazoline moiety. Its structure includes a 4,5-dihydro-1H-pyrazole ring substituted with 3-bromophenyl and 4-bromophenyl groups, linked to a 6-methyl-4-phenylquinazoline core.

Properties

IUPAC Name |

2-[3-(3-bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-6-methyl-4-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22Br2N4/c1-19-10-15-26-25(16-19)29(21-6-3-2-4-7-21)34-30(33-26)36-28(22-8-5-9-24(32)17-22)18-27(35-36)20-11-13-23(31)14-12-20/h2-17,28H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHDIIUXGWJPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4C(CC(=N4)C5=CC=C(C=C5)Br)C6=CC(=CC=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22Br2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and research findings related to this compound, drawing from various studies and literature.

Chemical Structure and Properties

The compound features a quinazoline core with a pyrazole substituent, which is known to enhance biological activity through various mechanisms. The presence of bromine atoms on the phenyl rings may influence its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing pyrazole and quinazoline moieties exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The compound's structure suggests it may interact with key signaling pathways involved in cancer progression.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 (breast cancer) | 39.70 | Induction of apoptosis via caspase activation |

| Compound B | MDA-MB-231 | 0.26 | Inhibition of MAPK pathways |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented extensively. The compound's structure suggests potential activity against a range of pathogens due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Anti-inflammatory Effects

Pyrazole derivatives have demonstrated anti-inflammatory effects by modulating the activity of inflammatory mediators. The specific compound may inhibit pathways that lead to the production of pro-inflammatory cytokines, thereby reducing inflammation.

The biological mechanisms underlying the activity of this compound can be attributed to several factors:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response.

- Signal Transduction Modulation : The compound may interfere with signaling pathways, including MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.

- Caspase Activation : Induction of apoptosis through caspase activation is a critical mechanism observed in anticancer activity.

Case Studies

Several case studies highlight the efficacy of similar compounds:

- A study demonstrated that a related pyrazole derivative significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent.

- Another research effort focused on the anti-inflammatory effects of pyrazole compounds in animal models, revealing a marked reduction in edema and inflammatory markers.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Quinazoline-Pyrazole Analogues

Table 2. Halogen Effects on Physical Properties

| Halogen | Atomic Radius (Å) | Electronegativity | Common Role in Drug Design |

|---|---|---|---|

| Br | 1.14 | 2.96 | Enhances binding affinity, reduces solubility |

| Cl | 0.99 | 3.16 | Balances affinity and solubility |

| F | 0.64 | 3.98 | Improves solubility, metabolic stability |

Research Implications

The target compound’s dual bromine substitution distinguishes it from chloro/fluoro analogues, suggesting unique pharmacokinetic and target-binding profiles. Future studies should prioritize:

- Crystallographic Analysis : Using SHELXL () or ORTEP-3 () to resolve its crystal structure and compare packing modes with isostructural derivatives.

- Computational Modeling : Multiwfn () could analyze electron density and predict interaction sites for therapeutic targeting.

- Biological Screening : Testing against kinase or microbial targets to validate hypotheses derived from structural analogs.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound with high purity, and how can intermediates be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of hydrazine derivatives and α,β-unsaturated ketones. For example, analogous pyrazoline-quinazoline hybrids are synthesized via cyclocondensation in ethanol under reflux, followed by purification using flash chromatography . Key steps include:

- Intermediate isolation : Use thin-layer chromatography (TLC) to monitor reaction progress.

- Solvent optimization : Ethanol or glacial acetic acid is preferred for cyclization due to their polarity and ability to stabilize intermediates .

- Yield improvement : Adjust stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to ketone) and extend reaction times (8–12 hours) to enhance diastereomeric purity .

Post-synthesis, validate purity via HPLC (>95% purity) and characterize intermediates using H/C NMR to confirm regioselectivity .

Q. How can the crystal structure of this compound be resolved using X-ray diffraction, and what validation criteria ensure accuracy?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve structures . Critical steps include:

- Data collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 295 K .

- Refinement : Apply full-matrix least-squares methods, refining anisotropic displacement parameters for non-hydrogen atoms. Validate using R-factor thresholds (e.g., ) .

- Validation tools : Use PLATON to check for missed symmetry and ADDSYM to resolve twinning .

Publish CIF files with deposition numbers (e.g., CCDC 940305) for reproducibility .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) complement experimental data to resolve stereochemical ambiguities in this compound?

- Methodological Answer : Pair SCXRD with density functional theory (DFT) to address discrepancies in dihedral angles or tautomerism. Steps include:

- Geometry optimization : Use Gaussian 16 with B3LYP/6-31G(d,p) basis sets to model the lowest-energy conformation .

- Electrostatic potential mapping : Compare calculated vs. experimental dipole moments to validate charge distribution .

- Docking studies : If bioactive, simulate ligand-receptor interactions using AutoDock Vina to predict binding modes conflicting with assay data .

Cross-validate computational results with NMR NOE experiments to confirm spatial proximity of substituents .

Q. What strategies address contradictions in biological activity data across different assays (e.g., cytotoxicity vs. selectivity)?

- Methodological Answer : Systematically evaluate assay conditions and compound stability:

- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify non-linear effects (e.g., autoxidation at high doses) .

- Solvent interference : Avoid DMSO >1% v/v in cell-based assays, as it may alter membrane permeability .

- Metabolic stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in IC values .

Use structure-activity relationship (SAR) models to correlate substituent electronegativity (e.g., bromine at 3- and 4-positions) with target affinity .

Q. How can crystallographic disorder or pseudosymmetry in this compound’s structure be resolved during refinement?

- Methodological Answer : For disordered regions (e.g., rotating phenyl rings):

- Split models : Assign partial occupancies to overlapping atoms using PART instructions in SHELXL .

- Restraints : Apply SIMU and DELU restraints to stabilize anisotropic displacement parameters .

- Twinned data : If , reprocess data using TWINABS and refine with HKLF5 format .

Validate with residual density maps; peaks >1 eÅ suggest unresolved disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.